molecular formula C11H24Ge2 B13962643 Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl- CAS No. 61228-12-4

Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-

Cat. No.: B13962643
CAS No.: 61228-12-4
M. Wt: 301.6 g/mol
InChI Key: ZDNISYOJQOKJFE-UHFFFAOYSA-N
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Description

The compound Silane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl- (CAS 61227-98-3) is a silicon-based organometallic molecule with the molecular formula C₁₁H₂₄Si₂ and a molar mass of 212.48 g/mol . Its systematic IUPAC name reflects its structure: a central 3,3-dimethyl-1-propyne backbone flanked by two trimethylsilyl groups. This compound is also known by synonyms such as 3,3-Dimethyl-1,3-bis(trimethylsilyl)-1-propyne, highlighting its bis(trimethylsilyl) substitution pattern on a dimethylpropyne framework .

While the user’s query refers to "Germane," the provided evidence exclusively describes a silane derivative. For this analysis, we focus on the well-characterized silane variant.

Properties

CAS No.

61228-12-4

Molecular Formula

C11H24Ge2

Molecular Weight

301.6 g/mol

IUPAC Name

trimethyl-(2-methyl-4-trimethylgermylbut-3-yn-2-yl)germane

InChI

InChI=1S/C11H24Ge2/c1-11(2,13(6,7)8)9-10-12(3,4)5/h1-8H3

InChI Key

ZDNISYOJQOKJFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C[Ge](C)(C)C)[Ge](C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Trimethylgermylation of Alkynes

One common route involves the introduction of trimethylgermyl groups to a suitable alkyne precursor, such as 3,3-dimethyl-1-propyne derivatives, using organogermanium reagents or germyl anions generated in situ.

  • Starting Materials: 3,3-dimethyl-1-propyne or derivatives thereof.
  • Reagents: Chlorotrimethylgermane (Me3GeCl), germyl lithium reagents, or germyl Grignard reagents.
  • Reaction Conditions: Typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation, in dry solvents such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (-78°C to room temperature).
  • Mechanism: Nucleophilic attack of the germyl anion on the alkyne carbon bearing a leaving group or direct substitution on a halogenated intermediate.

Metalation Followed by Germylation

Another method involves metalation of the alkyne substrate to generate a reactive organometallic intermediate, which then undergoes electrophilic substitution with a germyl halide.

  • Metalation Agents: n-Butyllithium or lithium diisopropylamide (LDA) to generate the lithium acetylide intermediate.
  • Electrophile: Chlorotrimethylgermane or bromotrimethylgermane.
  • Procedure: The alkyne is first deprotonated to form the lithium acetylide, which then reacts with the germyl halide to form the carbon-germanium bond.
  • Advantages: This method allows regioselective and controlled introduction of germyl groups.

Coupling Reactions Using Transition Metal Catalysts

Transition metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling, can be employed for the formation of carbon-germanium bonds.

  • Catalysts: Palladium complexes (e.g., Pd(PPh3)4), nickel catalysts.
  • Coupling Partners: Organohalides and germylboranes or germylstannanes.
  • Conditions: Typically conducted in polar aprotic solvents like DMF or dioxane, under inert atmosphere, with bases such as potassium carbonate.
  • Outcome: High yields of bis(trimethylgermyl) substituted alkynes with good selectivity.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Trimethylgermylation of Alkynes 3,3-Dimethyl-1-propyne Me3GeCl, germyl anions Direct, straightforward Requires strict inert conditions
Metalation then Germylation 3,3-Dimethyl-1-propyne n-BuLi, Me3GeCl Regioselective, controlled Sensitive to moisture and air
Transition Metal-Catalyzed Coupling Organohalides and germylboranes Pd catalysts, bases High selectivity and yield Requires expensive catalysts

Research Findings and Notes

  • The preparation of 3,3-dimethyl-1,3-bis(trimethylgermyl)-1-propyne has been reported primarily in organometallic synthesis literature, with emphasis on the stability of the germyl substituents and their influence on the alkyne reactivity.
  • The compound's bulky trimethylgermyl groups provide steric protection, making it a useful intermediate for further functionalization or polymerization reactions involving germanium-containing polymers.
  • Synthesis protocols emphasize the necessity of rigorously anhydrous and oxygen-free conditions to prevent hydrolysis or oxidation of the germanium centers.
  • Purification is commonly achieved by vacuum distillation or chromatography under inert atmosphere to maintain compound integrity.
  • The compound has been studied as a monomer for polymer synthesis, where the germyl groups impart unique electronic and physical properties to the resulting materials.

Summary Table of Preparation Conditions

Step Typical Conditions Solvent Temperature Atmosphere
Metalation of Alkyne Reaction with n-BuLi or LDA THF or Et2O -78°C to 0°C Argon or Nitrogen
Germylation with Me3GeCl Addition of chlorotrimethylgermane THF or Et2O 0°C to room temp Argon or Nitrogen
Coupling Reaction Pd-catalyzed cross-coupling DMF, dioxane 50-100°C Argon or Nitrogen

Chemical Reactions Analysis

Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germane derivatives.

    Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups. Common reagents for these reactions include halogens and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organogermanium compounds, which are of interest in materials science and catalysis.

    Biology: Research is being conducted to explore its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a. [[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] (CAS 111594-58-2)

  • Molecular Formula : C₄₀H₇₂O₂Si₂
  • Molar Mass : 641.17 g/mol
  • Key Differences : This sterol-derived silane features a large tetracyclic backbone and oxygen linkages, contrasting with the simpler alkyne structure of the target compound. Its applications likely involve vitamin D analogs or sterol modifications, whereas bis(trimethylsilyl) alkynes are typically used in organic synthesis .

b. Silane, [[(1α,3β,5E,7E,22R)-22-(methylseleno)-9,10-secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-] (CAS 112670-83-4)

  • Molecular Formula: Not explicitly stated, but structurally similar to the above with selenium substitution.
  • Key Differences : The inclusion of selenium and a cholestane backbone suggests specialized biological or catalytic roles, diverging from the target compound’s synthetic utility .

Borates and Phosphonates

a. Borates: 2,2'-[(1-methylpropane-1,3-diyl)bis(oxy)]bis[4-methyl-1,3,2-dioxaborinane] (CAS 2665-13-6)

  • Molecular Formula : C₉H₁₆B₂O₆
  • Molar Mass : 273.85 g/mol
  • Key Differences : This boron-containing compound is regulated under REACH Annex XIV due to reproductive toxicity (Repr 1B classification). Unlike the silicon-based target compound, borates are often used as flame retardants or stabilizers .

b. Tetramethyl (1-hydroxy-2-methylprop-1-ene-1,3-diyl)bis(phosphonate) (CAS 78731-89-2)

  • Molecular Formula : C₈H₁₈O₇P₂
  • Molar Mass : 288.17 g/mol
  • LogP : 2.75 (indicating moderate lipophilicity)
  • Key Differences : Phosphonate groups confer chelating properties, making this compound relevant in medicinal chemistry or metal ion sequestration. The target silane lacks such functional groups .

Structural and Functional Comparison Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Features
Target Silane 61227-98-3 C₁₁H₂₄Si₂ 212.48 Bis(trimethylsilyl) alkyne; synthetic intermediate
Sterol-derived Silane 111594-58-2 C₄₀H₇₂O₂Si₂ 641.17 Oxygenated tetracyclic backbone; potential biological applications
Borate (REACH-regulated) 2665-13-6 C₉H₁₆B₂O₆ 273.85 Reproductive toxin; boron-oxygen framework
Phosphonate 78731-89-2 C₈H₁₈O₇P₂ 288.17 Chelating phosphonate groups; higher LogP

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